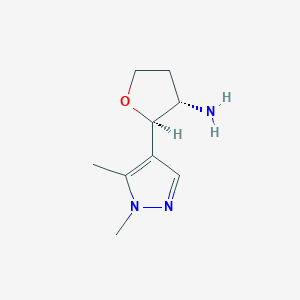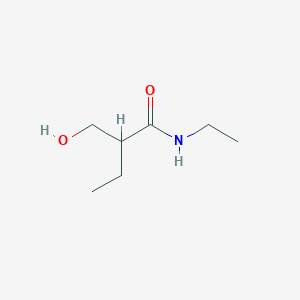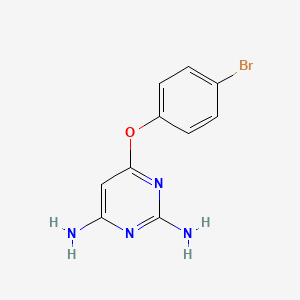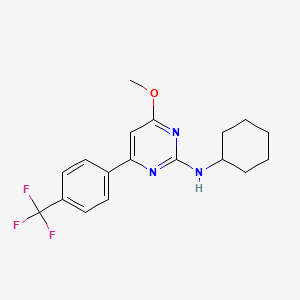![molecular formula C22H19N3O3 B12932579 Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester CAS No. 90125-87-4](/img/structure/B12932579.png)
Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are well-known for their high cytotoxic activity and have been extensively researched as potential anti-cancer drugs . This compound is particularly interesting due to its ability to intercalate with DNA, making it a promising candidate for various scientific and medical applications .
Vorbereitungsmethoden
The synthesis of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate typically involves the reaction of acridin-9-ylamine with 4-(3-methoxyphenyl)isocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound also inhibits topoisomerase activity, which is crucial for DNA strand cleavage and re-ligation during replication . These actions result in the cytotoxic effects observed in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its DNA intercalating properties but with different cytotoxic profiles.
Amsacrine (m-AMSA): A clinically used anti-cancer drug that also intercalates with DNA and inhibits topoisomerase activity.
Quinacrine: Another acridine derivative with anti-malarial and anti-cancer properties.
The uniqueness of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate lies in its specific substitution pattern, which may confer distinct biological activities and interactions with DNA .
Eigenschaften
CAS-Nummer |
90125-87-4 |
|---|---|
Molekularformel |
C22H19N3O3 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
methyl N-[4-(acridin-9-ylamino)-3-methoxyphenyl]carbamate |
InChI |
InChI=1S/C22H19N3O3/c1-27-20-13-14(23-22(26)28-2)11-12-19(20)25-21-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
HWFMNVIMYZZGGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC(=O)OC)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


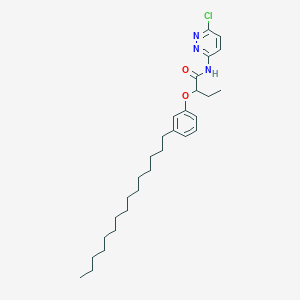
![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
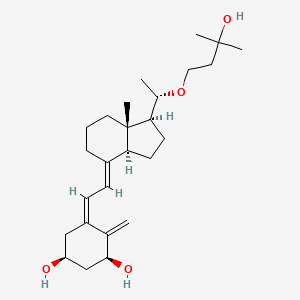
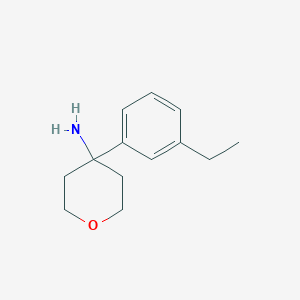

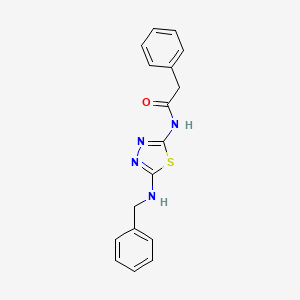
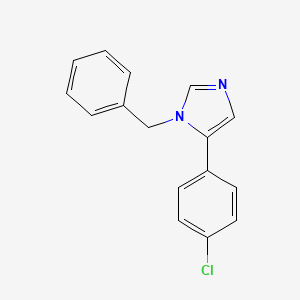
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
